molecular formula C18H16FN3O2 B10921683 [3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone

[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10921683
M. Wt: 325.3 g/mol
InChI Key: XLYYHSUHJITWKX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a fluorophenyl group, a methyl group, and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 2-amino-3-methylpyridine to form an intermediate Schiff base, which is then cyclized to form the oxazolo[5,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the oxazolo[5,4-b]pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H16FN3O2/c1-11-10-13(18(23)22-8-4-5-9-22)15-16(21-24-17(15)20-11)12-6-2-3-7-14(12)19/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

XLYYHSUHJITWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCCC4

Origin of Product

United States

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